molecular formula C19H25N5O3 B1678333 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine CAS No. 352519-21-2

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Cat. No. B1678333
M. Wt: 371.4 g/mol
InChI Key: TUOSCZDRWRYPRS-UHFFFAOYSA-N
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Description

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a compound that has been studied for its interaction with the human stress-inducible 90-kDa heat shock protein alpha (Hsp90A) . Hsp90A is a molecular chaperone that binds and folds other proteins into their functional 3-dimensional structures .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, including the exploration of tautomerism and alkylation reactions. These studies provide insights into the structural and chemical properties of purine derivatives, including 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine (Roggen & Gundersen, 2008).

Application in Organic Synthesis

  • Research into the use of phosphorus pentoxide in organic synthesis has led to the development of methods for synthesizing 9-aryl-9H-purin-6-amines, which are structurally related to 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine. This highlights the compound's relevance in synthetic organic chemistry (El-bayouki, Nielsen, & Pedersen, 1985).

Role in Photoluminescence and Optical Characterization

  • The synthesis of carbazole Schiff bases, including derivatives similar to 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, has been studied for their optical properties. These compounds have potential applications in organic light-emitting diodes due to their photoluminescence characteristics (Çiçek et al., 2018).

Anti-lipid Peroxidation Properties

  • Certain derivatives of 9H-purin-6-amine, related to 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, have been synthesized and evaluated as inhibitors of lipid peroxidation. This indicates their potential therapeutic applications in conditions related to oxidative stress (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

Potential Antiviral and Antibacterial Applications

  • Research on the synthesis of aminoacylamido derivatives of 9-benzyladenine and similar purines, structurally related to 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, has explored their antiviral and antibacterial properties. This research opens avenues for the use of such compounds in infectious disease treatment (Kelley, Miller, Selway, & Schaeffer, 1988).

Nucleotide Analogue Synthesis

  • Studies on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which shares a structural similarity with 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine, have been conducted. These analogues are important for understanding nucleotide interactions and functions (Alexander, Holý, Buděšínský, & Masojídková, 2000).

properties

IUPAC Name

9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOSCZDRWRYPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332291
Record name 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

CAS RN

352519-21-2
Record name 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Taldone, PD Patel, M Patel, HJ Patel… - Journal of medicinal …, 2013 - ACS Publications
We here describe the first reported comprehensive analysis of Hsp90 paralogue affinity and selectivity in the clinical Hsp90 inhibitor chemotypes. This has been possible through the …
Number of citations: 74 pubs.acs.org
SI Virtanen, SP Niinivehmas, OT Pentikäinen - Journal of Molecular …, 2015 - Elsevier
In drug discovery the reliable prediction of binding free energies is of crucial importance. Methods that combine molecular mechanics force fields with continuum solvent models have …
Number of citations: 56 www.sciencedirect.com
M Praveen, I Ullah, R Buendia, IA Khan, MG Sayed… - 2023 - preprints.org
Potentilla nepalensis belongs to the Rosaceae family, and has numerous therapeutic applications as potent plant-based medicine. Forty phytoconstituents (PCs) from the root and stem …
Number of citations: 5 www.preprints.org
RP Horgan, DI Broadhurst, WB Dunn, M Brown… - Placenta, 2010 - Elsevier
Being born small for gestational age (SGA) confers significantly increased risks of perinatal morbidity and mortality. Accumulating evidence suggests that an SGA fetus results from a …
Number of citations: 83 www.sciencedirect.com
M Praveen, R Buendia - 2023 - researchsquare.com
Potentilla nepalensis belongs to the Rosaceae family, and has numerous therapeutic applications as potent plant-based medicine. Forty phytoconstituents (PCs) from the root and stem …
Number of citations: 2 www.researchsquare.com

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